An In-depth Technical Guide to Boc-(3S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid
An In-depth Technical Guide to Boc-(3S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Boc-(3S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid, a conformationally constrained analog of phenylalanine, is a pivotal building block in contemporary medicinal chemistry and peptide science. Its rigid structure offers a unique scaffold for the design of peptidomimetics and small molecule therapeutics with enhanced metabolic stability and receptor-binding affinity. This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, and synthesis of Boc-(3S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid. Furthermore, it delves into its significant applications in drug discovery, with a particular focus on its role in the development of Peroxisome Proliferator-Activated Receptor γ (PPARγ) agonists, and its utility in solid-phase peptide synthesis. Detailed experimental protocols and a visualization of the PPARγ signaling pathway are included to facilitate its practical application in a research and development setting.
Core Properties
Boc-(3S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid, also known by its synonyms Boc-L-Tic-OH and (S)-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, is a white to off-white crystalline powder.[1][2] Its fundamental properties are summarized in the tables below.
Physical and Chemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₁₉NO₄ | [1] |
| Molecular Weight | 277.31 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1][2] |
| Melting Point | 125 - 132 °C | [1][2] |
| Optical Rotation | [α]²⁰/D = +18 ± 2° (c=1 in MeOH) | [1] |
| CAS Number | 78879-20-6 | [1] |
Spectroscopic Data
¹H NMR (Nuclear Magnetic Resonance) Data (CDCl₃):
-
Aromatic Protons (4H): δ 7.0-7.3 ppm
-
CH₂-N (2H): δ 4.5-4.8 ppm
-
CH-COOH (1H): δ 4.9-5.2 ppm
-
CH₂-Ar (2H): δ 2.9-3.3 ppm
-
Boc (9H): δ 1.4-1.5 ppm (s)
¹³C NMR (Nuclear Magnetic Resonance) Data (CDCl₃):
Similarly, specific citable peak data is elusive in the aggregated search results. Expected chemical shifts are:
-
C=O (Carboxylic Acid): ~175 ppm
-
C=O (Boc): ~155 ppm
-
Aromatic Carbons: ~126-135 ppm
-
C(CH₃)₃ (Boc): ~80 ppm
-
CH-COOH: ~55 ppm
-
CH₂-N: ~45 ppm
-
CH₂-Ar: ~30 ppm
-
C(CH₃)₃ (Boc): ~28 ppm
FT-IR (Fourier-Transform Infrared) Spectroscopy Data:
Characteristic absorption bands for the functional groups present in the molecule include:
-
O-H (Carboxylic Acid): Broad band around 2500-3300 cm⁻¹
-
C=O (Carboxylic Acid): ~1710 cm⁻¹
-
C=O (Boc): ~1690 cm⁻¹
-
C-H (Aromatic): ~3000-3100 cm⁻¹
-
C-H (Aliphatic): ~2850-2980 cm⁻¹
Mass Spectrometry (MS) Data:
In electrospray ionization (ESI) mass spectrometry, the molecule is expected to be observed as its protonated form [M+H]⁺ or deprotonated form [M-H]⁻. A common fragmentation pattern for Boc-protected amino acids involves the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[3][4]
Solubility Data
Boc-protected amino acids generally exhibit good solubility in common organic solvents used in peptide synthesis.
| Solvent | Solubility |
| N,N-Dimethylformamide (DMF) | Soluble |
| N-Methyl-2-pyrrolidone (NMP) | Soluble |
| Dichloromethane (DCM) | Soluble |
| Dimethyl sulfoxide (DMSO) | Soluble |
| Methanol (MeOH) | Soluble |
| Water | Sparingly soluble |
Synthesis and Purification
The primary route for the synthesis of the tetrahydroisoquinoline core is the Pictet-Spengler reaction . This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. For the synthesis of Boc-(3S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid, L-phenylalanine serves as the chiral starting material.
Experimental Protocol: Synthesis
Step 1: Pictet-Spengler Reaction to form (3S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid
-
To a solution of L-phenylalanine in an aqueous acidic medium (e.g., hydrochloric acid or hydrobromic acid), add formaldehyde (often in the form of an aqueous solution or as paraformaldehyde).[5][6]
-
Heat the reaction mixture to facilitate the condensation and cyclization. The reaction temperature and time can vary depending on the specific acid and concentration used, but typically ranges from refluxing for several hours.[7][8]
-
Upon completion, cool the reaction mixture to induce precipitation of the hydrohalide salt of (3S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid.
-
Collect the precipitate by filtration and wash with a cold solvent to remove impurities.
-
Neutralize the salt with a suitable base (e.g., sodium hydroxide or triethylamine) to obtain the free amino acid.
Step 2: Boc Protection
-
Dissolve the (3S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid in a suitable solvent system, such as a mixture of dioxane and water or tetrahydrofuran (THF) and water.
-
Add a base, such as sodium hydroxide or triethylamine, to deprotonate the amino group.
-
To the resulting solution, add di-tert-butyl dicarbonate (Boc₂O) portion-wise while maintaining the temperature and pH.
-
Stir the reaction mixture at room temperature for several hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous workup. Acidify the aqueous layer to precipitate the Boc-protected product.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Experimental Protocol: Purification
Recrystallization:
-
Dissolve the crude Boc-(3S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., ethyl acetate/hexanes or isopropanol/water).
-
Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Analytical Characterization
Chiral High-Performance Liquid Chromatography (HPLC):
Chiral HPLC is a crucial technique to determine the enantiomeric purity of the final product.
-
Column: A chiral stationary phase, such as one based on a macrocyclic glycopeptide (e.g., Teicoplanin or Ristocetin A), is often effective for the separation of N-blocked amino acids.
-
Mobile Phase: A mixture of a polar organic solvent (e.g., methanol or ethanol) and a buffer (e.g., ammonium acetate or ammonium trifluoroacetate) is typically used. The exact composition may need to be optimized for baseline separation.
-
Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm) is commonly employed.
Applications in Drug Discovery and Development
The unique structural features of Boc-(3S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid make it a valuable tool in the design and synthesis of novel therapeutic agents.
Role as a Constrained Phenylalanine Analog
In peptide-based drug design, the incorporation of conformationally restricted amino acid analogs is a widely used strategy to enhance biological activity, selectivity, and metabolic stability. Boc-(3S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid serves as a constrained analog of phenylalanine, where the side chain is cyclized back to the amino group. This rigidity can lock the peptide backbone into a specific conformation that is favorable for binding to its biological target.
Application in the Development of PPARγ Agonists
Derivatives of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been identified as potent agonists of the Peroxisome Proliferator-Activated Receptor γ (PPARγ). PPARγ is a nuclear receptor that plays a critical role in the regulation of adipogenesis, glucose metabolism, and inflammation.[9][10] Agonists of PPARγ, such as the thiazolidinedione class of drugs, are used in the treatment of type 2 diabetes.[11]
The activation of PPARγ by an agonist initiates a cascade of events leading to the regulation of target gene expression.
In the absence of a ligand, PPARγ is associated with a co-repressor complex, which inhibits gene transcription.[1][2] Upon binding of an agonist, such as a derivative of Boc-(3S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid, PPARγ undergoes a conformational change. This leads to the dissociation of the co-repressor and the recruitment of a co-activator complex.[12][13] PPARγ forms a heterodimer with the Retinoid X Receptor (RXR), and this complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[9][14] This binding initiates the transcription of genes involved in adipogenesis (fat cell differentiation), glucose uptake (e.g., GLUT4), and the reduction of inflammation.[9][15]
Application in Solid-Phase Peptide Synthesis (SPPS)
Boc-(3S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid is a valuable building block in solid-phase peptide synthesis, a widely used method for the chemical synthesis of peptides.
Experimental Workflow for Boc-SPPS
The following diagram illustrates the general workflow for incorporating an amino acid, such as Boc-(3S)-Tic-OH, into a growing peptide chain using Boc-SPPS.
Detailed Protocol for a Single Coupling Cycle
-
Resin Swelling: The solid support (e.g., Merrifield or PAM resin) with the growing peptide chain is swelled in a suitable solvent like dichloromethane (DCM).[16]
-
Boc Deprotection: The N-terminal Boc protecting group is removed by treatment with a moderately strong acid, typically a solution of 50% trifluoroacetic acid (TFA) in DCM.[16][17] This exposes the free amine for the next coupling step.
-
Washing: The resin is thoroughly washed with DCM and then a neutralizing solvent like isopropanol to remove residual acid and byproducts.
-
Neutralization: The protonated amine is neutralized with a non-nucleophilic base, such as diisopropylethylamine (DIEA), in DCM to generate the free amine.
-
Coupling: The carboxylic acid of Boc-(3S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid is activated in situ using a coupling reagent (e.g., HBTU/HOBt or DCC) and then added to the resin-bound peptide. The coupling reaction is allowed to proceed until completion, which can be monitored by a qualitative method like the Kaiser test.
-
Washing: The resin is washed extensively with the coupling solvent (e.g., DMF) and then DCM to remove excess reagents and byproducts.
This cycle is repeated for each subsequent amino acid until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a strong acid like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).
Conclusion
Boc-(3S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid is a versatile and valuable chiral building block for researchers in medicinal chemistry and drug development. Its constrained conformational flexibility makes it an excellent tool for the design of peptidomimetics with improved pharmacological properties. Its utility in the synthesis of PPARγ agonists highlights its potential in the development of therapeutics for metabolic diseases. The detailed protocols and data presented in this guide are intended to facilitate the effective use of this compound in a variety of research and development applications.
References
- 1. Nuclear receptor corepressors and PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Corepressors selectively control the transcriptional activity of PPARγ in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - UK [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Pictet-Spengler_reaction [chemeurope.com]
- 9. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PPARγ and the Global Map of Adipogenesis and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fast atom bombardment mass spectrometry of butyloxycarbonyl protected (BOC) amino acids (1983) | George V. Garner | 34 Citations [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. Different Coactivator Recruitment to Human PPARα/δ/γ Ligand-Binding Domains by Eight PPAR Agonists to Treat Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Frontiers | Deciphering the Roles of PPARγ in Adipocytes via Dynamic Change of Transcription Complex [frontiersin.org]
- 16. benchchem.com [benchchem.com]
- 17. chempep.com [chempep.com]
